![molecular formula C19H14N4 B5883068 2-phenyl-N-pyridin-2-ylquinazolin-4-amine](/img/structure/B5883068.png)
2-phenyl-N-pyridin-2-ylquinazolin-4-amine
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Overview
Description
2-phenyl-N-pyridin-2-ylquinazolin-4-amine is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-pyridin-2-ylquinazolin-4-amine typically involves the reaction of anthranilic acid with an appropriate amine under specific conditions. One common method involves the nucleophilic substitution reaction of a quinazoline derivative with a pyridine derivative. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate and a suitable solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-pyridin-2-ylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyridine or phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium carbonate or potassium carbonate in dimethylformamide or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-phenyl-N-pyridin-2-ylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine: This compound is structurally similar and has been studied for its potential as an ion channel inhibitor.
4-phenoxyquinazoline: Another quinazoline derivative with different substituents, used in various chemical and biological applications.
Uniqueness
2-phenyl-N-pyridin-2-ylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and its versatility in undergoing various chemical reactions make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-phenyl-N-pyridin-2-ylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4/c1-2-8-14(9-3-1)18-21-16-11-5-4-10-15(16)19(23-18)22-17-12-6-7-13-20-17/h1-13H,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCJZDBQDRSFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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